N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that exhibits potential bioactive properties. It belongs to a class of compounds known for their therapeutic relevance in medicinal chemistry. This compound features a quinoline moiety fused with a thiazole ring, linked via a benzamide group, making it a subject of interest for researchers exploring new pharmacophores.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide involves several key steps Typically, it begins with the formation of 3,4-dihydroquinoline through a Pictet-Spengler reaction This intermediate is then subjected to acylation to introduce the benzamide group
Industrial Production Methods: For large-scale production, optimized conditions such as high-yielding cyclization and efficient purification techniques are employed. Reagents like acetic anhydride, thionyl chloride, and various bases are often used to ensure the robustness of the industrial process.
Chemical Reactions Analysis
Types of Reactions: N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical transformations:
Oxidation: Typically carried out with reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using lithium aluminium hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions are common, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Alkyl halides under basic conditions.
Major Products: Depending on the reaction, the products can range from oxidized quinoline derivatives to reduced thiazole-benzamide complexes.
Scientific Research Applications
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide has shown promise in multiple areas of research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its interaction with biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent for diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets:
Enzymes: Inhibits or modulates enzyme activity, impacting biochemical pathways.
Receptors: Binds to cellular receptors, influencing signal transduction and cellular responses.
The pathways involved often include modulation of oxidative stress, apoptosis, and cellular proliferation, making it a candidate for anti-cancer and antimicrobial therapies.
Comparison with Similar Compounds
Compared to other quinoline-thiazole derivatives, N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide stands out due to its unique benzamide linkage and the resulting biological activity.
Similar Compounds Include:
N-(4-(2-(1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide: Lacks the bioactivity profile of the dihydroquinoline analog.
N-(4-(2-(quinolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide: Exhibits different pharmacokinetics and dynamics.
Its uniqueness is defined by its distinct molecular structure, which imparts specific binding affinities and reactivity profiles.
This compound's complex and promising nature makes it a focus for ongoing research in various scientific domains.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19(24-12-6-10-15-7-4-5-11-18(15)24)13-17-14-27-21(22-17)23-20(26)16-8-2-1-3-9-16/h1-5,7-9,11,14H,6,10,12-13H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYHCEYVFQYJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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